molecular formula C6H14N2O B586965 (1-Methoxypyrrolidin-2-yl)methanamine CAS No. 154273-90-2

(1-Methoxypyrrolidin-2-yl)methanamine

Cat. No.: B586965
CAS No.: 154273-90-2
M. Wt: 130.191
InChI Key: OQGXQEPCYNCPGO-UHFFFAOYSA-N
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Description

(1-Methoxypyrrolidin-2-yl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a methoxy group and an aminomethyl groupThe pyrrolidine ring is a common scaffold in drug discovery, known for its versatility and ability to enhance the pharmacokinetic properties of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypyrrolidin-2-yl)methanamine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxy group. The aminomethyl group can be introduced through reductive amination using formaldehyde and ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding N-oxides.

    Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Methoxypyrrolidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxypyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The methoxy and aminomethyl groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: (1-Methoxypyrrolidin-2-yl)methanamine is unique due to the presence of both methoxy and aminomethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

(1-methoxypyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGXQEPCYNCPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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